

Structural Analysis of the Nociceptin TFA Salt Binding Pocket: A Technical Guide

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Compound of Interest

Compound Name: Nociceptin TFA Salt

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Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (also known as ORL-1), represent a distinct branch of the opioid system. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid alkaloids with high affinity. Its endogenous ligand, N/OFQ, is a 17-amino acid peptide that modulates a wide array of physiological processes, including pain, anxiety, and reward.[1] The NOP receptor is a Class A G protein-coupled receptor (GPCR) and has emerged as a promising therapeutic target for various neurological and psychiatric disorders.[1] This technical guide provides an in-depth analysis of the Nociceptin binding pocket, with a focus on the structural implications of its common trifluoroacetic acid (TFA) salt form.

While a high-resolution structure of Nociceptin bound to the active NOP receptor is not yet available, a combination of X-ray crystallography of the receptor with antagonists, homology modeling, and site-directed mutagenesis studies has provided significant insights into the architecture of the binding pocket.

Structural Overview of the NOP Receptor Binding Pocket

The three-dimensional structure of the human NOP receptor has been determined by X-ray crystallography in its inactive state, complexed with various antagonists such as C-24, SB-612111, and C-35.[2][3] These structures reveal a canonical seven-transmembrane (7TM) helical bundle characteristic of GPCRs. The ligand-binding pocket is situated within this transmembrane domain.

Homology models of the active state of the NOP receptor in complex with N/OFQ suggest that the peptide binds in a deep, largely hydrophobic pocket. The N-terminal Phe-Gly-Gly-Phe motif of N/OFQ is considered the "message" sequence, crucial for receptor activation, while the C-terminal portion is the "address" sequence, contributing to binding affinity and selectivity. NMR studies have indicated that the C-terminal region of N/OFQ has a propensity to form an α -helical structure.

The Role of Trifluoroacetic Acid (TFA)

Nociceptin is often synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent.[4] Consequently, the purified peptide is typically isolated as a TFA salt. TFA is a strong acid that protonates the free amino groups of the peptide, including the N-terminus and the side chains of basic residues like arginine and lysine.[4]

While there is no direct structural evidence detailing the specific impact of the TFA counter-ion on Nociceptin's conformation in the binding pocket, some general principles can be considered. The TFA anions will form salt bridges with the protonated basic residues of the peptide. In solution, this can influence the peptide's conformational ensemble. However, upon binding to the receptor, it is likely that these TFA counter-ions are displaced as the peptide's basic residues form new interactions with acidic residues within the receptor's binding pocket. The highly acidic environment provided by TFA during purification and handling could also potentially influence the protonation state of key acidic residues in the receptor if not properly buffered in binding assays, thereby affecting ligand recognition.

Key Residues in the Nociceptin Binding Pocket

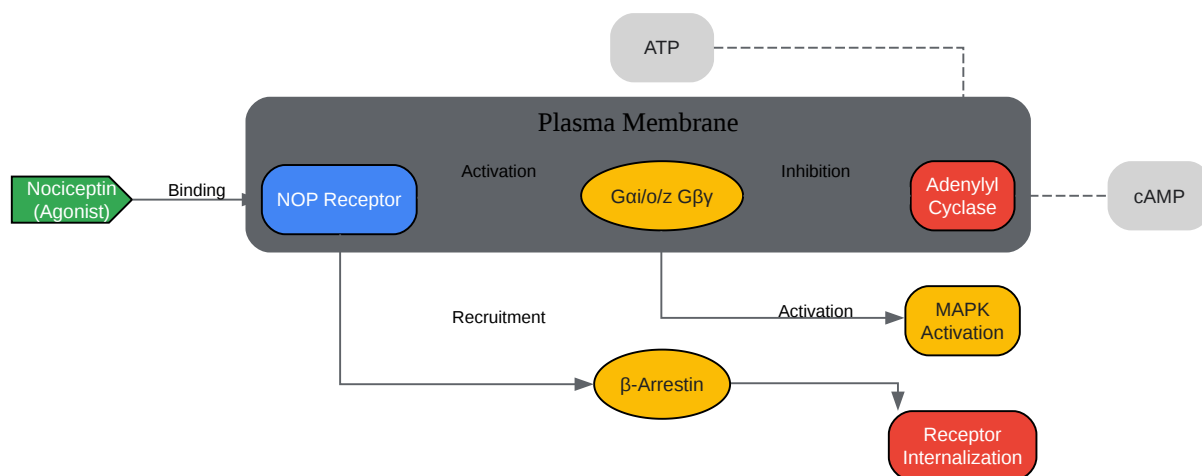
A combination of structural data from antagonist-bound crystals and extensive site-directed mutagenesis studies has identified several key amino acid residues within the NOP receptor that are critical for Nociceptin binding and receptor activation.

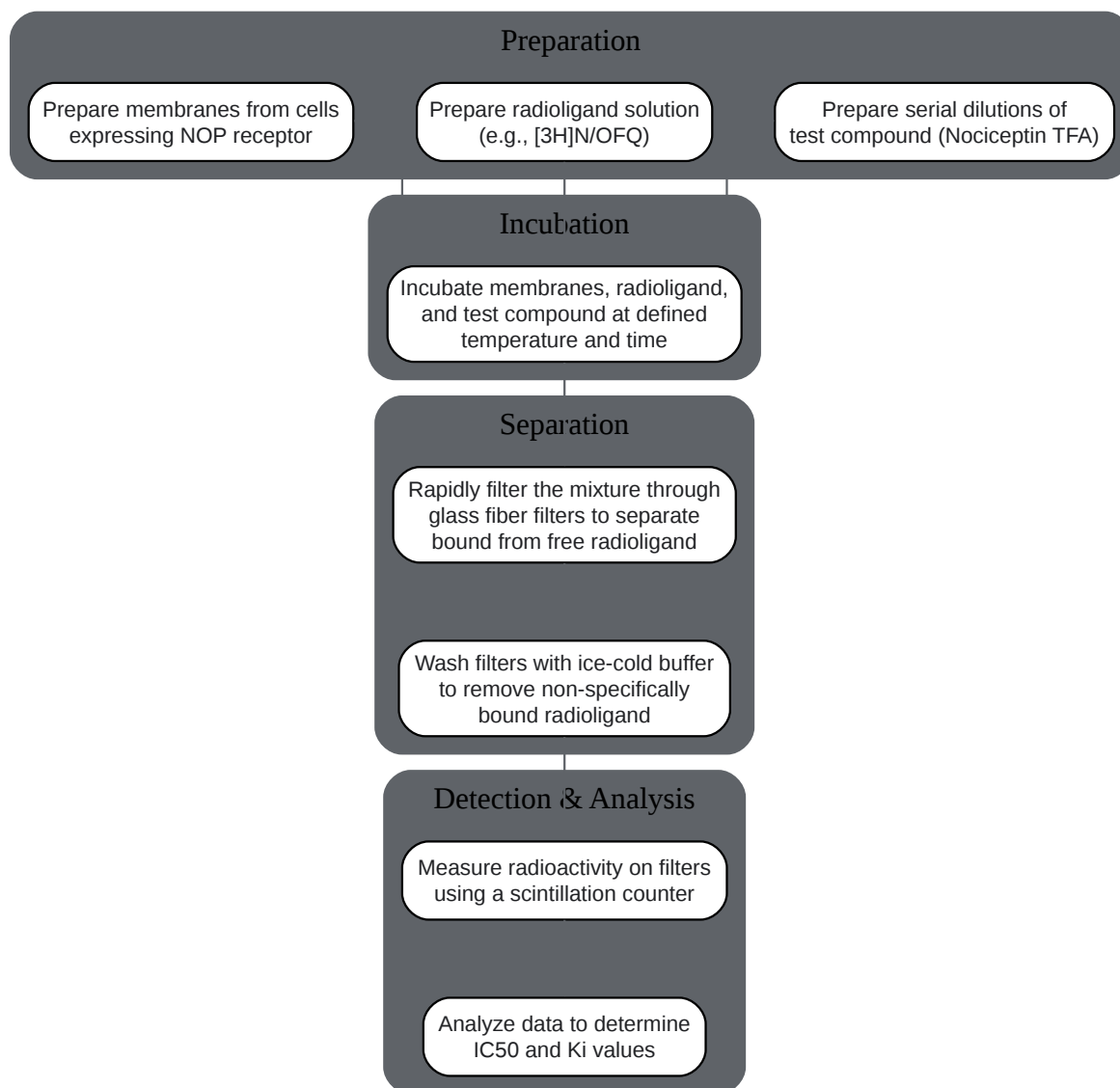
Residue	Location	Role in Binding and Function	Citation
Asp130 (D3.32)	TM3	Forms a crucial salt bridge with the protonated N-terminal amine of N/OFQ. Mutation to alanine abolishes N/OFQ binding.	
Gln107 (Q2.60)	TM2	Involved in the binding of peptide mimetic antagonists. Mutation to alanine leads to a significant reduction in N/OFQ potency.	
Tyr309 (Y7.43)	TM7	Important for the binding of both N/OFQ and peptide mimetic antagonists.	
Ala216 (A5.39)	TM5	Contributes to the unique selectivity of the NOP receptor. Mutation to the corresponding lysine found in classical opioid receptors can confer opioid alkaloid binding.	
Val279 (V6.51)	TM6	Part of a hydrophobic pocket. Differences in this region between NOP and other opioid receptors contribute to ligand selectivity.	

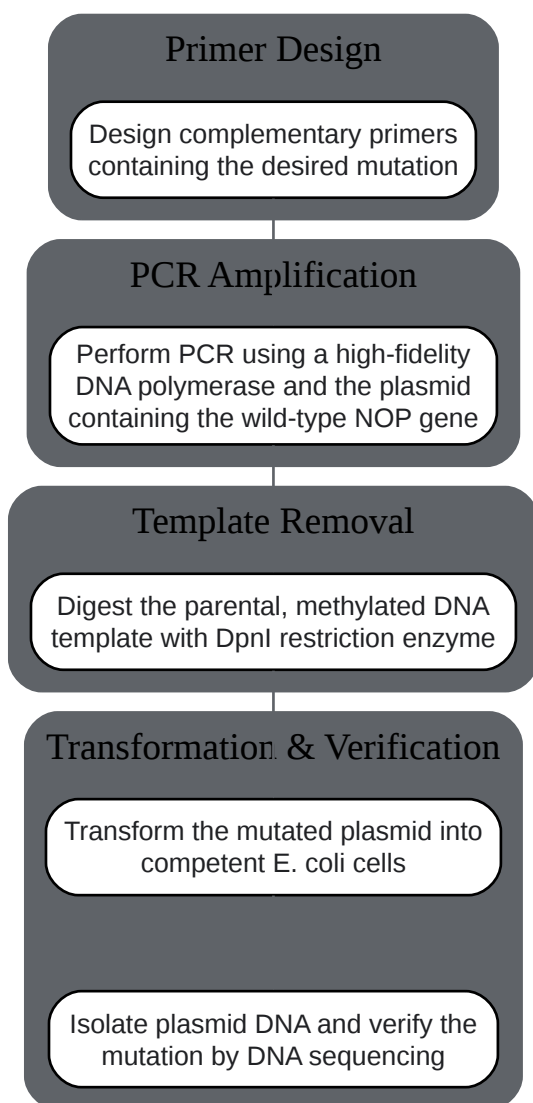
Gln280 (Q6.52)	TM6	Along with surrounding residues, creates a binding environment that is distinct from classical opioid receptors.
Val281 (V6.53)	TM6	Contributes to the hydrophobic character of the binding pocket.
Thr305 (T7.39)	TM7	Interacts with small-molecule NOP agonists and is implicated in the network of residues involved in receptor activation.

NOP Receptor Signaling Pathways

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The primary signaling mechanism involves coupling to pertussis toxin-sensitive inhibitory G proteins (G α i/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The NOP receptor can also couple to G α z and activate mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, like many GPCRs, the NOP receptor can signal through β -arrestin pathways, which mediate receptor desensitization, internalization, and G protein-independent signaling.







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